2-Iodobenzoyl chloride

Catalog No.
S1941495
CAS No.
609-67-6
M.F
C7H4ClIO
M. Wt
266.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodobenzoyl chloride

CAS Number

609-67-6

Product Name

2-Iodobenzoyl chloride

IUPAC Name

2-iodobenzoyl chloride

Molecular Formula

C7H4ClIO

Molecular Weight

266.46 g/mol

InChI

InChI=1S/C7H4ClIO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H

InChI Key

MVIVDSWUOGNODP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)I

The exact mass of the compound 2-Iodobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Iodobenzoyl chloride (CAS 609-67-6) is a highly reactive, bifunctional aromatic building block characterized by an electrophilic acyl chloride group and an ortho-positioned iodine atom. In industrial and laboratory procurement, it is primarily sourced as a direct precursor for amidation, esterification, and subsequent palladium-catalyzed cross-coupling or cyclization workflows[1]. By providing both a highly reactive carbonyl center for immediate functionalization and a readily oxidatively-added C-I bond, it serves as a critical intermediate for synthesizing complex heterocycles, such as isoindolinones, and is the mandatory starting material for ortho-fused hypervalent iodine(III) reagents. Its baseline value lies in enabling tandem reaction sequences where the acyl chloride reacts first with a nucleophile, leaving the ortho-iodine intact for downstream regioselective processing.

Substituting 2-iodobenzoyl chloride with cheaper or related analogs introduces significant process inefficiencies and yield penalties. Utilizing the precursor 2-iodobenzoic acid requires a mandatory, time-consuming activation step (typically 2 to 5 hours with hazardous thionyl chloride or oxalyl chloride), which increases cycle time and exposes sensitive substrates to harsh in-situ chlorinating agents [REFS-1, REFS-2]. Conversely, substituting with 2-bromobenzoyl chloride severely limits downstream cross-coupling efficiency; the carbon-bromine bond is significantly less reactive toward palladium oxidative addition than the carbon-iodine bond, often necessitating elevated temperatures or specialized ligands that can cause substrate decomposition. Finally, regioisomers like 3-iodo or 4-iodobenzoyl chloride are fundamentally incapable of forming the ortho-fused five-membered rings required for benziodoxole-based hypervalent iodine reagents or isoindolinone heterocycles.

Elimination of Carboxylic Acid Activation Step

Procuring 2-iodobenzoyl chloride directly eliminates the need to activate 2-iodobenzoic acid in situ. Standard protocols for converting 2-iodobenzoic acid to the acyl chloride require refluxing with thionyl chloride or reacting with oxalyl chloride and DMF for 2 to 5 hours[REFS-1, REFS-2]. By starting with the pre-formed acyl chloride, chemists bypass this hazardous step, reducing total synthesis time, eliminating the generation of toxic SO2 and HCl byproducts during activation, and achieving immediate quantitative reactivity with amines or alcohols.

Evidence DimensionSynthesis time and reagent handling
Target Compound Data0 hours activation, direct use
Comparator Or Baseline2-iodobenzoic acid (2-5 hours activation with SOCl2/oxalyl chloride)
Quantified DifferenceSaves 2-5 hours of processing time and eliminates hazardous chlorinating agents.
ConditionsStandard laboratory amidation/esterification protocols.

Bypassing the activation step streamlines manufacturing workflows, improves safety, and prevents the degradation of acid-sensitive moieties.

Superior Oxidative Addition in Palladium-Catalyzed Cyclizations

In palladium-catalyzed tandem reactions, the ortho-iodine of 2-iodobenzoyl chloride offers superior reactivity compared to the bromine in 2-bromobenzoyl chloride. For example, in reductive Heck cyclizations to form dibenzoazepinone frameworks, 2-iodobenzoyl chloride derivatives successfully undergo cyclization in optimized DMF-water systems to deliver products in high yields (e.g., 85%), whereas brominated or less reactive analogs typically require harsher conditions that can lead to starting material decomposition . The lower bond dissociation energy of the C-I bond allows for milder conditions and broader functional group tolerance [1].

Evidence DimensionLeaving group reactivity in Pd-catalysis
Target Compound DataRapid oxidative addition, high yield (e.g., 85%) at mild conditions
Comparator Or Baseline2-Bromobenzoyl chloride (slower oxidative addition, requires higher temperatures)
Quantified DifferenceEnables tandem cyclizations under milder conditions without thermal decomposition.
ConditionsPalladium-catalyzed reductive Heck cyclization or isoindolinone synthesis.

Procurement of the iodo-derivative is essential for complex syntheses where mild conditions are required to prevent the thermal decomposition of advanced intermediates.

Structural Prerequisite for Hypervalent Iodine(III) Reagents

2-Iodobenzoyl chloride is uniquely suited as the foundational building block for cyclic hypervalent iodine(III) reagents, such as N-functionalized benziodazolones and benziodoxoles. The specific ortho relationship between the acyl chloride and the iodine atom is an absolute structural requirement to form the stable 5-membered iodane ring upon oxidation[1]. Regioisomers (3-iodo or 4-iodobenzoyl chloride) cannot undergo this intramolecular cyclization, and unhalogenated benzoyl chlorides completely lack the iodine center necessary for hypervalent bonding.

Evidence DimensionAbility to form 5-membered cyclic iodanes
Target Compound DataForms stable 5-membered hypervalent rings
Comparator Or Baseline3-Iodo or 4-iodobenzoyl chloride (0% cyclic iodane formation)
Quantified Difference100% exclusive structural capability for ortho-cyclization.
ConditionsOxidation and cyclization to hypervalent iodine(III) species.

For manufacturers of specialty oxidants and electrophilic transfer reagents, this specific regioisomer is the non-negotiable starting material.

Synthesis of Isoindolinones and Fused Heterocycles

Ideal for tandem amidation-cross-coupling sequences where the acyl chloride reacts with an amine or imine, followed by a palladium-catalyzed cyclization utilizing the highly reactive C-I bond to form isoindolinones and quinazolinones [1].

Manufacturing of Hypervalent Iodine Reagents

The mandatory precursor for synthesizing benziodoxoles, benziodazolones, and related cyclic iodine(III) transfer reagents used in electrophilic fluorination, chlorination, or azidation workflows [2].

Late-Stage Peptide Modification and Macrocyclization

Used as a bifunctional linker in peptide macrocyclization or specific ortho-iodobenzoylation, where the acyl chloride rapidly forms an amide bond, leaving the iodine available for subsequent stapling or cross-coupling [3].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

609-67-6

Wikipedia

2-Iodobenzoic acid chloride

General Manufacturing Information

Benzoyl chloride, 2-iodo-: INACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types